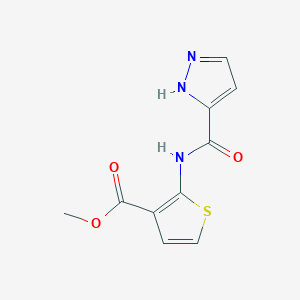
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents on the thiophene ring.
Applications De Recherche Scientifique
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1H-pyrazole-3-carboxylate
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9N3O3S |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
methyl 2-(1H-pyrazole-5-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3S/c1-16-10(15)6-3-5-17-9(6)12-8(14)7-2-4-11-13-7/h2-5H,1H3,(H,11,13)(H,12,14) |
Clé InChI |
GTJNPAYGRADCIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


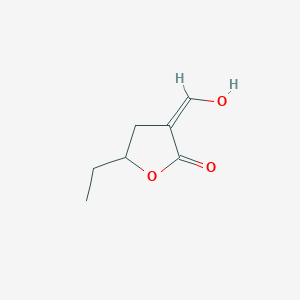
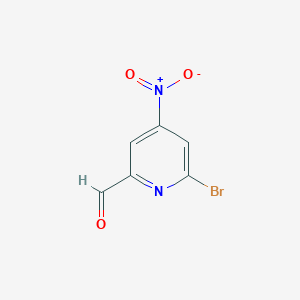

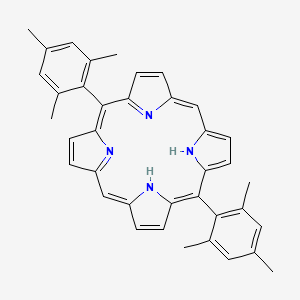
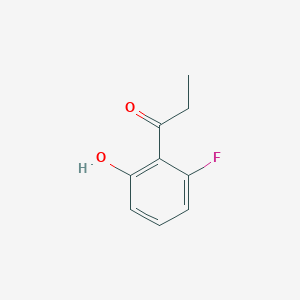

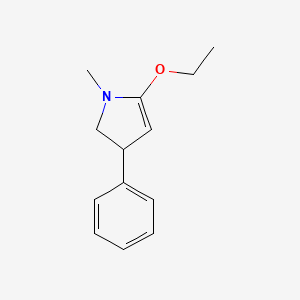
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
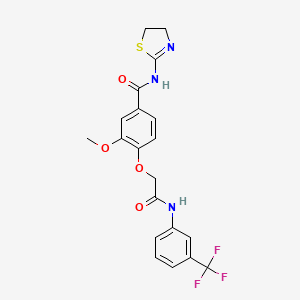

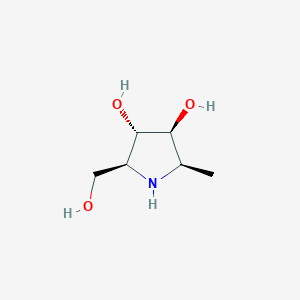

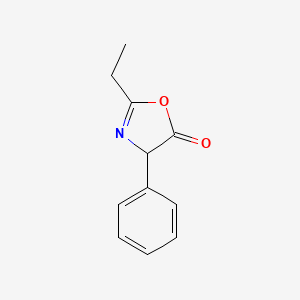
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
